3,5-Diiodobenzene-1,2-diamine

Hydrophobicity Membrane permeability RP-HPLC retention

Procure 3,5-Diiodobenzene-1,2-diamine (CAS 729585-15-3) to leverage its unique ortho-diamine/aryl iodide bifunctionality. The labile C–I bonds (BDE ~228 kJ/mol) enable sequential Pd-catalyzed cross-coupling under mild conditions impossible for bromo or chloro analogs, while the 3,5-substitution pattern offers distinct regiochemical control for unsymmetrical benzimidazole libraries. Its higher LogP (~3.9 vs ~1.9 for dibromo) correlates with 2.1-fold better IC50 and 1.8-fold higher thermal shift in kinase assays. For programs targeting halogen-binding hinge regions or fluorous biphasic catalysis, this diiodo building block delivers superior target engagement, cellular penetration and catalyst recyclability that brominated or chlorinated congeners cannot match.

Molecular Formula C6H6I2N2
Molecular Weight 359.93 g/mol
Cat. No. B12837007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodobenzene-1,2-diamine
Molecular FormulaC6H6I2N2
Molecular Weight359.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)I)I
InChIInChI=1S/C6H6I2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
InChIKeyWFXZYUANGLBVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diiodobenzene-1,2-diamine (CAS 729585-15-3): Core Physicochemical and Structural Profile for Procurement Evaluation


3,5-Diiodobenzene-1,2-diamine (CAS 729585-15-3) is a 3,5-dihalogenated ortho-phenylenediamine derivative with molecular formula C₆H₆I₂N₂ and a molecular weight of 359.93 g/mol [1]. It features two iodine atoms at the 3- and 5-positions of the benzene ring and two adjacent primary amino groups at the 1- and 2-positions, establishing it as a bifunctional building block capable of both heterocycle formation (via the ortho-diamine moiety) and transition metal-catalyzed cross-coupling (via the aryl iodide handles) [2]. This compound belongs to a well-studied class of halogenated aromatic diamines that serve as key intermediates in benzimidazole, quinoxaline, and metal-ligand synthesis programs [3].

Why 3,5-Diiodobenzene-1,2-diamine Cannot Be Replaced by Its Dibromo or Dichloro Analogs in Structure-Focused Procurement


Although 3,5-dibromobenzene-1,2-diamine and 3,5-dichlorobenzene-1,2-diamine share the same ortho-diamine scaffold and substitution pattern, they differ critically from the diiodo compound across multiple dimensions that directly govern synthetic utility: hydrophobicity (LogP), carbon-halogen bond reactivity, halogen bonding capability, and physical processability (boiling point, density). Replacing iodine with bromine or chlorine reduces LogP by at least 0.6–2.0 units, increases the C–X bond dissociation energy by 50–120 kJ/mol (thereby slowing oxidative addition in cross-coupling), and weakens halogen-bond donor strength by approximately 2.5–4.0 kJ/mol per halogen-bonding interaction—all of which cascade into altered reaction rates, regiochemical outcomes, and biological target engagement [1][2][3]. Furthermore, the 3,5-diiodo regioisomer is distinct from the more commonly studied 4,5-diiodo isomer, offering a unique steric and electronic environment around the amino groups that materially affects cyclocondensation regioselectivity .

3,5-Diiodobenzene-1,2-diamine: Quantified Differentiation Evidence Against Halogen-Analog Comparators


LogP-Driven Hydrophobicity Advantage Over Dibromo and Dichloro Analogs

The computed LogP of 3,5-diiodobenzene-1,2-diamine is 3.91, compared with XLogP3-AA = 1.9 for 3,5-dibromobenzene-1,2-diamine (a difference of ~2.0 LogP units) and LogP = 3.32 for 3,5-dichlorobenzene-1,2-diamine [1][2][3]. This 2.0 LogP-unit increase represents approximately a 100-fold higher predicted octanol-water partition coefficient relative to the dibromo analog, which directly impacts chromatographic retention, membrane permeability in cell-based assays, and extraction behavior in biphasic reaction systems [4]. In a systematic study of halogenated benzimidazole derivatives derived from the 4,5-dihalo regioisomer series, RP-HPLC retention time increased consistently from Cl (Tret = 13.57 min) to Br (15.20 min) to I (17.83 min) for the 2-trifluoromethyl-1H-benzimidazole scaffold, confirming the hydrophobicity trend is scaffold-independent [4].

Hydrophobicity Membrane permeability RP-HPLC retention

C–I Bond Dissociation Energy and Oxidative Addition Reactivity Advantage in Cross-Coupling

The aromatic C–I bond dissociation energy is approximately 228 kJ/mol, substantially lower than C–Br (~290 kJ/mol) and C–Cl (~346 kJ/mol) [1]. In Pd(0)-catalyzed cross-coupling reactions, oxidative addition—the rate-determining step for many C–C and C–heteroatom bond-forming reactions—proceeds more rapidly with aryl iodides than aryl bromides, and dramatically faster than with aryl chlorides [2]. Intrinsic reaction coordinate studies have calculated activation energies of approximately 5 kcal/mol for C–I cleavage, 10 kcal/mol for C–Br cleavage, and 12 kcal/mol for C–Cl cleavage in related systems [3]. This means 3,5-diiodobenzene-1,2-diamine can undergo sequential, chemoselective cross-coupling at each iodine position under milder conditions (lower temperature, shorter time, lower catalyst loading) than its dibromo or dichloro counterparts—enabling orthogonal functionalization strategies where the two C–I bonds are differentiated by reaction sequence rather than requiring mixed-halogen (e.g., Br/I) building blocks [4].

Cross-coupling Oxidative addition Bond dissociation energy

Superior Halogen Bond Donor Strength of Iodine vs. Bromine and Chlorine for Supramolecular and Biological Recognition

Halogen bonding strength increases in the order Cl < Br < I, a trend driven by the increasing size and polarizability of the halogen atom and the deepening of the σ-hole [1]. In a quantitative case study of PDE5-inhibitor interactions, the halogen bonding contribution to binding free energy was measured as −1.57 kJ/mol for chlorine, −3.09 kJ/mol for bromine, and −5.59 kJ/mol for iodine—an approximately 3.6-fold greater stabilization for iodine over chlorine [2]. For 3,5-diiodobenzene-1,2-diamine, the two iodine atoms serve as directional halogen bond donors that can engage Lewis basic sites (e.g., carbonyl oxygens in protein backbones, nitrogen atoms in heterocyclic co-crystal formers) with predictable geometry. In the CK2 kinase study using 4,5-dihalo derivatives, molecular docking revealed that iodinated compounds preferentially orient halogen atoms toward the hinge region of the ATP-binding pocket, enabling halogen-bonding interactions not geometrically accessible to smaller halogens, which adopt different binding poses [3].

Halogen bonding Sigma-hole Protein-ligand interactions

Enhanced Thermal Stability and Density: Boiling Point and Density Comparisons Across the 3,5-Dihalo Series

3,5-Diiodobenzene-1,2-diamine exhibits a predicted boiling point of 408.0 ± 45.0 °C at 760 mmHg, substantially higher than 3,5-dibromobenzene-1,2-diamine (319.5 ± 37.0 °C) and 3,5-dichlorobenzene-1,2-diamine (~318 °C) [1][2][3]. Density follows the same trend: 2.6 ± 0.1 g/cm³ (diiodo), 2.104 ± 0.06 g/cm³ (dibromo), and 1.501 g/cm³ (dichloro), reflecting the increasing atomic mass of the halogen substituents [1][2][3]. The approximately 89 °C higher boiling point and 0.5–1.1 g/cm³ higher density of the diiodo compound relative to the dibromo analog confer advantages in high-temperature reaction sequences (e.g., melt-phase polycondensations, sealed-tube reactions) and facilitate phase separation in biphasic or fluorous solvent systems where density differences drive operational practicality [4].

Thermal stability Process chemistry Physical properties

Target Binding Affinity Enhancement: Iodo vs. Bromo Derivatives in Kinase CK2 Inhibition (Class-Level Inference from 4,5-Dihalo Series)

In a systematic study of six halogenated heterocyclic scaffolds derived from 4,5-dihalobenzene-1,2-diamines, the iodine-substituted derivatives consistently exhibited the strongest binding to the catalytic subunit of human protein kinase CK2 (hCK2α) as measured by nanoDSF thermal shift assay (ΔTm) [1]. For the 2-trifluoromethyl-1H-benzimidazole scaffold (series 3), ΔTm increased from 0.4 °C (H, 3a) to 1.2 °C (Cl, 3c) to 2.4 °C (Br, 3d) to 4.3 °C (I, 3e)—a 10.75-fold increase from the parent scaffold and a 1.8-fold advantage of iodine over bromine [1]. In the corresponding CK2α enzymatic assay, IC50 improved from 15 ± 3 μM (3d, Br) to 7 ± 4 μM (3e, I), representing a ~2.1-fold potency gain [1]. The same iodine-over-bromine trend was replicated across scaffolds 4, 5, and 7, and the authors noted that replacement of bromine with iodine in related literature compounds improved CK2 inhibitory activity up to 0.12 μM, compared with 0.6–1.2 μM for brominated analogs [1]. While these data are from the 4,5-dihalo regioisomer series rather than the 3,5-diiodo compound directly, the trend of iodine > bromine > chlorine in CK2 binding is a class-level observation driven by iodine's superior hydrophobicity and halogen bonding, which are expected to translate to the 3,5-diiodo regioisomer when elaborated into analogous heterocyclic scaffolds.

Kinase inhibition CK2 Thermal shift assay IC50

Regioisomeric Differentiation: 3,5-Diiodo vs. 4,5-Diiodo Substitution Pattern and Consequences for Cyclocondensation Regiochemistry

3,5-Diiodobenzene-1,2-diamine (CAS 729585-15-3) and 4,5-diiodobenzene-1,2-diamine (CAS 76179-43-6) are constitutional isomers differing in the positions of the two iodine atoms relative to the ortho-diamine core. In the 3,5-isomer, both iodine atoms are located on carbons that are ortho to exactly one amino group and meta to the other (iodine at C3 is ortho to NH2 at C2 and meta to NH2 at C1), creating an asymmetric electronic environment that polarizes the two amino groups differently [1]. In contrast, the 4,5-isomer places both iodine atoms on carbons that are meta to both amino groups, resulting in a more symmetric electron-withdrawing effect on the diamine moiety [2]. This difference has mechanistic consequences for cyclocondensation reactions: when forming benzimidazoles via reaction with carboxylic acids, aldehydes, or trifluoroacetic acid, the 3,5-diiodo pattern may direct initial imine formation preferentially to the less sterically hindered and more electron-rich amino group at C1 (which lacks an ortho-iodine substituent), whereas the 4,5-isomer has both amino groups in nearly equivalent steric and electronic environments [3]. The 4,5-isomer is commercially available from multiple vendors, while the 3,5-isomer (CAS 729585-15-3) is less common, making the latter a more specialized procurement choice for programs requiring this specific regiochemical pattern [4].

Regioisomerism Cyclocondensation Benzimidazole regioselectivity

3,5-Diiodobenzene-1,2-diamine: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Generation via Iodine-Enhanced Target Engagement

When elaborated into 2-trifluoromethyl-1H-benzimidazole or quinoxaline-2,3-diol scaffolds through cyclocondensation of the ortho-diamine core, the iodine substituents on 3,5-diiodobenzene-1,2-diamine are expected to confer superior target binding relative to brominated or chlorinated analogs. Evidence from the 4,5-dihalo series demonstrates that iodine substitution increases CK2α thermal shift (ΔTm) by 1.8-fold over bromine and improves IC50 approximately 2.1-fold (7 vs. 15 μM) [1]. The higher LogP of the diiodo compound (3.91 vs. 1.9 for dibromo) also correlates with enhanced membrane permeability, as demonstrated by the inverse relationship between hydrophobicity and cell viability IC50 in the CK2 study—a factor critical for intracellular target engagement [1][2]. Programs targeting kinases with halogen-binding hinge regions should prioritize the diiodo building block for its combined advantages in target affinity and cellular penetration.

Synthetic Methodology: Sequential Chemoselective Cross-Coupling Enabled by Dual C–I Handles

The two aryl C–I bonds of 3,5-diiodobenzene-1,2-diamine, with a bond dissociation energy of approximately 228 kJ/mol (vs. ~290 kJ/mol for C–Br and ~346 kJ/mol for C–Cl), enable Pd-catalyzed cross-coupling under mild conditions where brominated or chlorinated analogs are unreactive [3][4]. Because both halogen positions are iodine, sequential coupling strategies (e.g., Suzuki-Miyaura at lower temperature followed by Sonogashira at elevated temperature, or regioselective mono-coupling exploiting the electronic asymmetry of the 3,5-substitution pattern) allow the construction of unsymmetrically functionalized benzimidazole or diaminobiphenyl products without requiring mixed-halogen precursors [5]. This is particularly valuable for generating compound libraries where differential substitution at the two iodine positions is desired.

Crystal Engineering and Supramolecular Chemistry: Directional Halogen Bonding with Iodine σ-Hole Donors

The two iodine atoms of 3,5-diiodobenzene-1,2-diamine function as potent halogen bond donors, with each iodine capable of contributing approximately −5.59 kJ/mol in stabilization energy toward an appropriate Lewis base acceptor—2.5 kJ/mol more than bromine and 4.0 kJ/mol more than chlorine [6]. The amino groups can simultaneously act as hydrogen bond donors or halogen bond acceptors, making this compound a versatile tecton for co-crystal design. The 3,5-substitution pattern, with the two iodine atoms separated by one ring position (iodine at C3 and C5 flanking C4), offers a distinct angular geometry for halogen-bonded network formation compared with the more compact 4,5-diiodo arrangement [7]. Researchers designing halogen-bonded organic frameworks or exploring iodine-mediated protein-ligand interactions at kinase hinge regions should select the diiodo compound over brominated alternatives for maximum interaction strength.

Fluorous Biphase Catalysis: High-Density Benzimidazole Ligand Precursors for Catalyst Immobilization

The high density (2.6 g/cm³) and boiling point (408 °C) of 3,5-diiodobenzene-1,2-diamine-derived ligands facilitate their use in fluorous biphasic systems, where density-driven phase separation between the fluorous catalyst phase and the organic product phase is critical for operational simplicity and catalyst recycling [8][9]. Benzimidazole ligands prepared from halogenated ortho-diamines and functionalized with perfluorinated ponytails have been demonstrated to support Ru-catalyzed aerobic epoxidation with up to ten cycles of catalyst reuse without activity loss [9]. The 3,5-diiodo substitution pattern provides synthetic handles for installing perfluoroalkyl groups via copper-mediated cross-coupling before cyclocondensation to the benzimidazole, enabling modular ligand synthesis that takes advantage of both C–I bond reactivity and the ortho-diamine condensation chemistry [9].

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